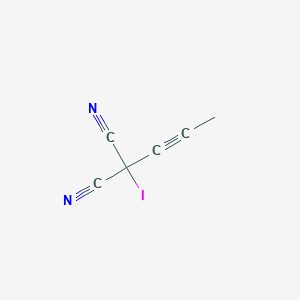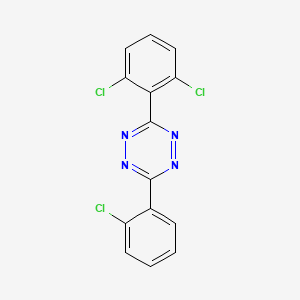
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid is a compound that combines two distinct chemical entities: (4-Ethyloxolan-3-yl)methanol, an alcohol derivative, and 4-methylbenzenesulfonic acid, an aromatic sulfonic acid
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethyloxolan-3-yl)methanol typically involves the reaction of ethylene oxide with an appropriate alcohol under acidic or basic conditions. The resulting product is then combined with 4-methylbenzenesulfonic acid through a sulfonation reaction.
Industrial Production Methods
On an industrial scale, the production of 4-methylbenzenesulfonic acid is achieved through the sulfonation of toluene. This process is carried out in large reactors where toluene is treated with sulfur trioxide or oleum. The resulting product is then purified through crystallization or distillation to obtain the desired compound .
Análisis De Reacciones Químicas
Types of Reactions
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid undergoes various chemical reactions, including:
Oxidation: The alcohol group in (4-Ethyloxolan-3-yl)methanol can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The sulfonic acid group can be reduced to a sulfonate or sulfinate under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like bromine (Br₂) for bromination, nitric acid (HNO₃) for nitration, and alkyl halides for alkylation are commonly employed.
Major Products Formed
Oxidation: Aldehydes, carboxylic acids.
Reduction: Sulfonates, sulfinates.
Substitution: Brominated, nitrated, and alkylated aromatic compounds.
Aplicaciones Científicas De Investigación
(4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of various complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a reagent in enzymatic reactions.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of detergents, dyes, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (4-Ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and receptors, influencing their activity and function.
Pathways Involved: It may participate in metabolic pathways, affecting the synthesis and degradation of various biomolecules.
Comparación Con Compuestos Similares
Similar Compounds
4-Methylbenzenesulfonic acid: Shares the sulfonic acid group but lacks the (4-Ethyloxolan-3-yl)methanol moiety.
(4-Ethyloxolan-3-yl)methanol: Contains the alcohol group but lacks the sulfonic acid component.
Uniqueness
The combination of (4-Ethyloxolan-3-yl)methanol and 4-methylbenzenesulfonic acid in a single compound provides unique chemical properties, such as enhanced solubility and reactivity, making it valuable for specific applications in synthesis and research .
Propiedades
Número CAS |
184888-22-0 |
|---|---|
Fórmula molecular |
C14H22O5S |
Peso molecular |
302.39 g/mol |
Nombre IUPAC |
(4-ethyloxolan-3-yl)methanol;4-methylbenzenesulfonic acid |
InChI |
InChI=1S/C7H8O3S.C7H14O2/c1-6-2-4-7(5-3-6)11(8,9)10;1-2-6-4-9-5-7(6)3-8/h2-5H,1H3,(H,8,9,10);6-8H,2-5H2,1H3 |
Clave InChI |
COBGCJPWSXMUGY-UHFFFAOYSA-N |
SMILES canónico |
CCC1COCC1CO.CC1=CC=C(C=C1)S(=O)(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![11-{[(Decyloxy)carbonyl]amino}undecanoic acid](/img/structure/B14268893.png)
![Tert-butyl 2,2-dimethyl-4-[[5-oxo-3,4-bis(trimethylsilyloxy)oxolan-2-yl]-trimethylsilyloxymethyl]-1,3-oxazolidine-3-carboxylate](/img/structure/B14268897.png)
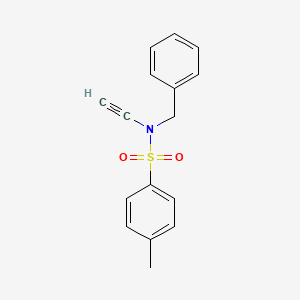
![Acetic acid, [[bis(2,2,2-trifluoroethoxy)phosphinyl]oxy]-, methyl ester](/img/structure/B14268916.png)
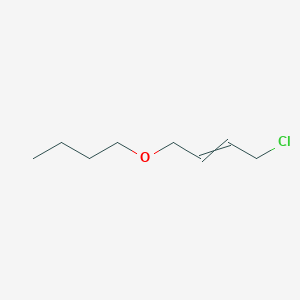

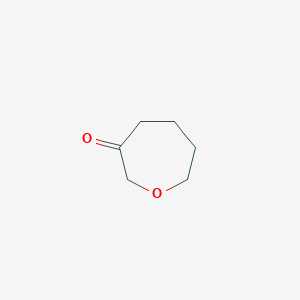

![2,3,9,10-Tetramethoxy-7-methyl-5,6-dihydrobenzo[c]acridine](/img/structure/B14268946.png)
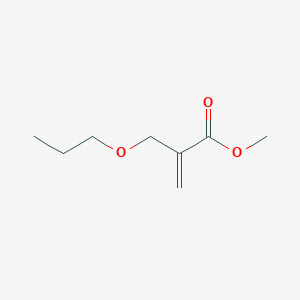
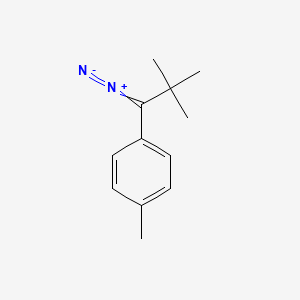
![2-Methoxy-6-({[(pyridin-2-yl)methyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14268953.png)
